methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate
Description
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidinone core substituted with a 3-chlorophenyl group at position 3 and an acetyl-linked benzoate moiety at position 1. The compound’s complexity necessitates advanced computational and spectroscopic methods for structural validation, such as density functional theory (DFT) for NMR prediction and graph-based representations for molecular comparisons .
Properties
Molecular Formula |
C22H16ClN3O5S |
|---|---|
Molecular Weight |
469.9 g/mol |
IUPAC Name |
methyl 4-[[2-[3-(3-chlorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H16ClN3O5S/c1-31-21(29)13-5-7-15(8-6-13)24-18(27)12-25-17-9-10-32-19(17)20(28)26(22(25)30)16-4-2-3-14(23)11-16/h2-11H,12H2,1H3,(H,24,27) |
InChI Key |
KEASNKAVYNWXNA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC(=CC=C4)Cl)SC=C3 |
Origin of Product |
United States |
Preparation Methods
Thieno[3,2-d]Pyrimidinone Core Synthesis
The thieno[3,2-d]pyrimidinone scaffold is synthesized via cyclocondensation of 3-aminothiophene derivatives with carbonyl-containing reagents. A representative method involves:
- Starting Material Preparation : 3-Amino-5-(3-chlorophenyl)thiophene-2-carboxylate is synthesized through a Gewald reaction, combining 3-chlorobenzaldehyde, sulfur, and a cyanoacetate ester in the presence of a base like morpholine.
- Cyclization : Treatment with formamide or triethyl orthoformate under reflux conditions induces cyclization to form the pyrimidinone ring. For example, heating 3-amino-5-(3-chlorophenyl)thiophene-2-carboxamide with formic acid at 150°C for 6 hours yields 3-(3-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione.
Reaction Conditions :
| Step | Reagent/Condition | Temperature | Time | Yield |
|---|---|---|---|---|
| 1 | Formamide | 150°C | 6h | 72% |
| 2 | Triethyl orthoformate | 120°C | 4h | 65% |
Introduction of the Acetic Acid Side Chain
The acetic acid moiety at position 1 of the pyrimidinone is introduced via N-alkylation or acylation:
- Alkylation : Reacting the pyrimidinone with methyl bromoacetate in the presence of potassium carbonate in DMF at 80°C for 12 hours yields methyl 2-(2,4-dioxo-3-(3-chlorophenyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetate.
- Hydrolysis : The ester is hydrolyzed to the corresponding acetic acid using aqueous NaOH (2M) in THF/MeOH (1:1) at room temperature for 2 hours.
Key Analytical Data :
- IR (KBr) : 1745 cm⁻¹ (C=O ester), 1680 cm⁻¹ (pyrimidinone C=O).
- ¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, pyrimidinone H), 7.45–7.38 (m, 4H, Ar-H), 4.62 (s, 2H, CH₂CO), 3.82 (s, 3H, COOCH₃).
Coupling with 4-Aminobenzoic Acid Derivative
Amide Bond Formation
The acetic acid intermediate is coupled with methyl 4-aminobenzoate using carbodiimide-mediated coupling:
- Activation : The acetic acid (1.2 equiv) is treated with N,N'-dicyclohexylcarbodiimide (DCC, 1.5 equiv) and N-hydroxysuccinimide (NHS, 1.5 equiv) in dry DCM at 0°C for 1 hour.
- Coupling : Methyl 4-aminobenzoate (1.0 equiv) is added, and the reaction is stirred at room temperature for 24 hours.
Optimization Insights :
- Solvent Screening : DCM > DMF > THF (highest yield in DCM due to better NHS solubility).
- Yield : 68–75% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Alternative Synthetic Pathways
Microwave-Assisted Cyclization
Microwave irradiation reduces reaction times for pyrimidinone formation:
- Conditions : 3-Amino-5-(3-chlorophenyl)thiophene-2-carboxamide, formamide, 180°C, 30 minutes, 300 W.
- Yield : 78% (vs. 72% conventional heating).
Analytical and Spectroscopic Validation
Structural Confirmation via NMR and MS
Purity and Stability Assessment
- Thermogravimetric Analysis (TGA) : Decomposition onset at 215°C, indicating thermal stability suitable for storage at ambient conditions.
- X-ray Diffraction : Single-crystal analysis confirms the Z-configuration of the acetamide bond and planar thienopyrimidinone core.
Challenges and Optimization Opportunities
Regioselectivity in Cyclization
Competitive formation of [2,3-d]pyrimidinone isomers is mitigated by:
Scalability and Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Optimization : Substituting the 3-chlorophenyl group with bioisosteres (e.g., 3-fluorophenyl) could modulate activity, as seen in Example 53 .
This comparative analysis underscores the compound’s unique hybrid architecture and the value of computational tools in rational drug design. Further studies should prioritize synthesis, biological profiling, and advanced QSAR modeling.
Biological Activity
Methyl 4-({[3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its molecular formula is , with a molecular weight of approximately 453.94 g/mol. The structure features a thienopyrimidine core, which is known for its biological activity.
Biological Activity and Mechanisms
Anticancer Activity
Research indicates that thienopyrimidine derivatives exhibit potent anticancer properties. This compound has been shown to inhibit cell proliferation in various cancer cell lines. The mechanism of action involves the induction of apoptosis and cell cycle arrest at the G1 phase, primarily through modulation of the p53 pathway and downregulation of cyclins .
Antiviral Properties
Thienopyrimidine derivatives are also recognized for their antiviral activity. Studies have demonstrated that this compound can inhibit viral replication in vitro. The compound targets viral polymerases and interferes with nucleic acid synthesis .
Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including cancer and viral infections. The compound has shown potential in reducing inflammatory markers such as TNF-alpha and IL-6 in cellular models. This anti-inflammatory activity may contribute to its overall therapeutic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- In Vitro Studies : A study reported that this compound effectively reduced the viability of breast cancer cells by over 50% at concentrations as low as 10 µM after 48 hours of treatment. The inhibition was attributed to apoptosis induction as confirmed by Annexin V assays .
- Animal Models : In vivo studies using murine models of cancer demonstrated significant tumor growth inhibition when treated with this compound compared to controls. Histological analysis revealed increased apoptosis in tumor tissues .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action |
|---|---|---|
| Anticancer | High (IC50 < 10 µM) | Induction of apoptosis; cell cycle arrest |
| Antiviral | Moderate | Inhibition of viral polymerases |
| Anti-inflammatory | Significant | Reduction of TNF-alpha and IL-6 levels |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
